

Crystal Structure of 4-Phenylpiperidin-4-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylpiperidin-4-ol

Cat. No.: B156043

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Abstract: This technical guide provides a comprehensive overview of the structural characteristics of **4-Phenylpiperidin-4-ol** hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Despite an extensive search of publicly available databases, the complete crystal structure of **4-Phenylpiperidin-4-ol** hydrochloride has not been reported. Therefore, this document presents a detailed analysis based on the closely related analogue, 4-(4-chlorophenyl)piperidin-4-ol, for which crystallographic data is available. The guide covers expected structural features, detailed experimental protocols for synthesis and single-crystal X-ray diffraction, and visualizations of the synthetic workflow and molecular structure. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Phenylpiperidin-4-ol and its hydrochloride salt are important building blocks in medicinal chemistry, notably in the synthesis of opioid analgesics and other central nervous system-acting agents. The three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. While the specific crystal structure of **4-Phenylpiperidin-4-ol** hydrochloride is not publicly available, analysis of analogous structures provides significant insights into its expected molecular conformation and intermolecular interactions.

Predicted Molecular Structure and Conformation

The molecular structure of **4-Phenylpiperidin-4-ol** hydrochloride is expected to share significant similarities with its chloro-substituted analog, 4-(4-chlorophenyl)piperidin-4-ol. The piperidine ring is predicted to adopt a stable chair conformation. In this conformation, the bulky phenyl group would likely occupy an equatorial position to minimize steric hindrance, while the hydroxyl group would consequently be in an axial position. The protonated piperidine nitrogen forms a hydrochloride salt.

Key Structural Features of the Analog: **4-(4-chlorophenyl)piperidin-4-ol**

The crystal structure of 4-(4-chlorophenyl)piperidin-4-ol reveals a monoclinic crystal system. The piperidine ring indeed adopts a chair conformation with the 4-(4-chlorophenyl) group in an equatorial orientation and the hydroxyl group in an axial position. This arrangement is stabilized by a network of hydrogen bonds.

Quantitative Crystallographic Data for **4-(4-chlorophenyl)piperidin-4-ol**

The following tables summarize the crystallographic data for the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, which serves as a predictive model for **4-Phenylpiperidin-4-ol** hydrochloride.

Table 1: Crystal Data and Structure Refinement for 4-(4-chlorophenyl)piperidin-4-ol

Parameter	Value
Empirical formula	C ₁₁ H ₁₄ ClNO
Formula weight	211.68
Temperature	295 K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	11.3706 (10) Å
b	9.5204 (8) Å
c	10.6164 (9) Å
α	90°
β	108.458 (8)°
γ	90°
Volume	1090.13 (16) Å ³
Z	4
Density (calculated)	1.289 Mg/m ³

Table 2: Selected Bond Lengths (Å) for 4-(4-chlorophenyl)piperidin-4-ol

Bond	Length (Å)
Cl1-C10	1.742(2)
O1-C1	1.439(2)
N1-C2	1.485(3)
N1-C6	1.487(3)
C1-C2	1.536(3)
C1-C6	1.539(3)
C1-C7	1.542(3)

Table 3: Selected Bond Angles (°) for 4-(4-chlorophenyl)piperidin-4-ol

Angle	Degree (°)
C2-N1-C6	111.9(2)
O1-C1-C2	108.9(2)
O1-C1-C6	109.1(2)
C2-C1-C6	110.1(2)
O1-C1-C7	109.5(2)
C2-C1-C7	111.1(2)
C6-C1-C7	108.1(2)

Experimental Protocols

Synthesis of 4-Phenylpiperidin-4-ol

A common method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction.

Materials:

- 1-Benzyl-4-piperidone
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Hydrochloric acid
- Sodium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the phenylmagnesium bromide Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.
- Reaction with Piperidone: The solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Debenylation and Hydrochloride Salt Formation: The resulting **1-benzyl-4-phenylpiperidin-4-ol** is debenzylated, typically via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere), to yield **4-phenylpiperidin-4-ol**. The free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt.

Single-Crystal X-ray Diffraction

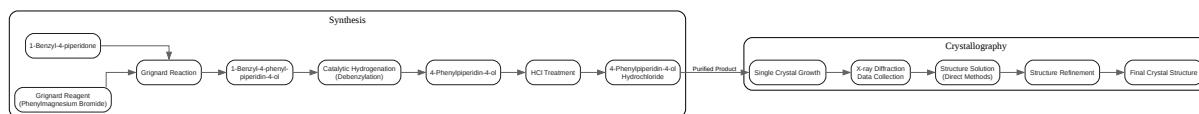
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of **4-Phenylpiperidin-4-ol** hydrochloride in a suitable solvent system, such as ethanol-ether or methanol-dichloromethane.

Data Collection and Structure Solution:

- A suitable single crystal is mounted on a goniometer.
- X-ray diffraction data are collected at a specific temperature (e.g., 295 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation).
- The collected data are processed to obtain integrated intensities and are corrected for various factors (e.g., Lorentz and polarization effects).
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination, and the predicted molecular structure of **4-Phenylpiperidin-4-ol** hydrochloride.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of **4-Phenylpiperidin-4-ol** hydrochloride.

Caption: Predicted molecular structure and key interactions of **4-Phenylpiperidin-4-ol** hydrochloride.

Conclusion

While the definitive crystal structure of **4-Phenylpiperidin-4-ol** hydrochloride remains to be publicly reported, a comprehensive understanding of its likely structural features can be derived from the analysis of closely related, structurally characterized analogs. This guide provides researchers with the necessary theoretical background and practical experimental protocols to synthesize, crystallize, and characterize this important pharmaceutical intermediate. The provided data and visualizations serve as a valuable resource for further research and development in this area.

- To cite this document: BenchChem. [Crystal Structure of 4-Phenylpiperidin-4-ol Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156043#crystal-structure-of-4-phenylpiperidin-4-ol-hydrochloride>

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com